molecular formula C13H20ClN B11751717 (2S)-2-(2-phenylethyl)piperidine hydrochloride

(2S)-2-(2-phenylethyl)piperidine hydrochloride

Cat. No.: B11751717
M. Wt: 225.76 g/mol
InChI Key: LKRVIZWTPZPKQZ-ZOWNYOTGSA-N
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Description

(2S)-2-(2-phenylethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-phenylethyl)piperidine hydrochloride typically involves the reaction of 2-phenylethylamine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-phenylethyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted piperidine derivatives.

Scientific Research Applications

(2S)-2-(2-phenylethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-phenylethyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    2-Phenylethylamine: A simple amine with a phenyl group attached to an ethyl chain.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

(2S)-2-(2-phenylethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and phenylethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(2S)-2-(2-phenylethyl)piperidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H/t13-;/m0./s1

InChI Key

LKRVIZWTPZPKQZ-ZOWNYOTGSA-N

Isomeric SMILES

C1CCN[C@@H](C1)CCC2=CC=CC=C2.Cl

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

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